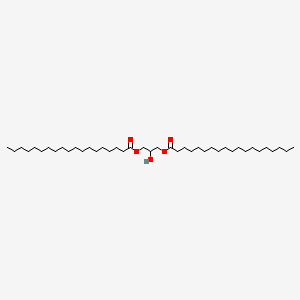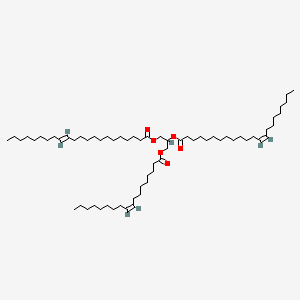
Aquathol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aquathol is a widely used aquatic herbicide known for its effectiveness in controlling a broad spectrum of submerged weeds. It is primarily composed of the dipotassium salt of endothall, which is a selective contact herbicide. This compound is commonly used in various aquatic environments, including lakes, ponds, and irrigation canals, to manage invasive aquatic plants without harming fish or other aquatic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary active ingredient in Aquathol, dipotassium endothall, is synthesized through a series of chemical reactions. The synthesis involves the reaction of endothall acid with potassium hydroxide to form the dipotassium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete conversion and high purity of the final product .
Industrial Production Methods
In industrial settings, the production of dipotassium endothall involves large-scale chemical reactors where endothall acid and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction mixture is continuously stirred and maintained at an optimal temperature to facilitate the formation of the dipotassium salt. The product is then purified through filtration and crystallization processes to obtain a high-purity compound suitable for formulation into this compound .
Chemical Reactions Analysis
Types of Reactions
Aquathol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: this compound can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various carboxylic acids and other oxidized derivatives, while substitution reactions can produce a range of substituted endothall compounds .
Scientific Research Applications
Aquathol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of herbicide chemistry and environmental fate.
Biology: Researchers use this compound to study the effects of herbicides on aquatic plant physiology and ecology.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding the environmental impact of herbicides on human health.
Industry: This compound is extensively used in the management of aquatic weeds in water bodies, contributing to the maintenance of water quality and ecosystem health
Mechanism of Action
Aquathol exerts its herbicidal effects by inhibiting protein synthesis in target aquatic plants. The dipotassium salt of endothall disrupts cellular processes, leading to the breakdown of cellular structures and eventual plant death. The compound targets specific enzymes involved in protein synthesis, effectively halting the growth and proliferation of susceptible aquatic weeds .
Comparison with Similar Compounds
Similar Compounds
Hydrothol 191: Another herbicide containing endothall, but in the form of the mono(N,N-dimethylalkylamine) salt. .
Uniqueness of Aquathol
This compound is unique in its selective action against a broad spectrum of submerged weeds while being non-toxic to fish and other aquatic organisms when used according to label directions. Its relatively short half-life in water and rapid action make it an effective tool for managing aquatic vegetation without long-term environmental impact .
Properties
Molecular Formula |
C8H10O5 |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5?,6? |
InChI Key |
GXEKYRXVRROBEV-LAXKNYFCSA-N |
Isomeric SMILES |
C1C[C@H]2C(C([C@@H]1O2)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B10799143.png)
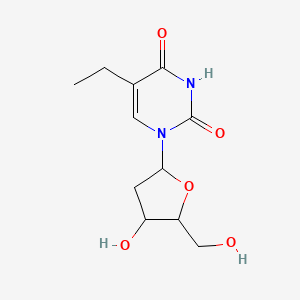
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10799158.png)
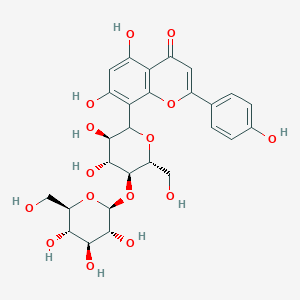
![(13R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B10799199.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10799201.png)
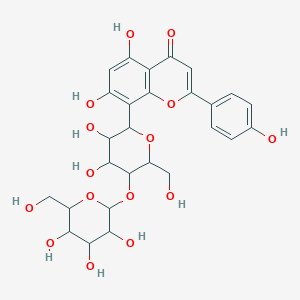
![5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10799210.png)
![4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-](/img/structure/B10799216.png)
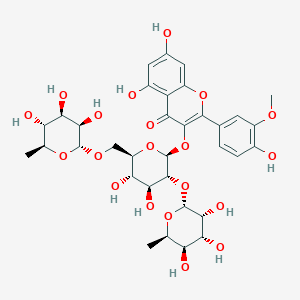
![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B10799220.png)
